Hydrolytic Stability: Sulfonyl Fluoride Resists Hydrolysis vs. Rapid Degradation of Sulfonyl Chlorides
Aryl sulfonyl fluorides exhibit markedly enhanced hydrolytic stability compared to aryl sulfonyl chlorides. This stability is quantified by the difference in half-wave potentials: the half-wave potentials of corresponding aryl sulfonyl chlorides and fluorides differ by more than 1000 mV, with the fluoride being more negative [1]. This large potential gap underpins the considerable difference in chemical reactivity, where sulfonyl chlorides are far more susceptible to hydrolysis [1]. The stability order of sulfonyl halides is well-established: fluorides > chlorides > bromides > iodides [2].
| Evidence Dimension | Hydrolytic stability (electrochemical half-wave potential difference) |
|---|---|
| Target Compound Data | Aryl sulfonyl fluorides: half-wave potential more negative |
| Comparator Or Baseline | Aryl sulfonyl chlorides: half-wave potential less negative |
| Quantified Difference | Half-wave potentials differ by >1000 mV |
| Conditions | Electrochemical analysis of arylsulfonyl halides |
Why This Matters
This substantial stability difference ensures that 2,6-dichlorobenzene-1-sulfonyl fluoride remains intact in aqueous or moisture-exposed workflows, whereas the chloride analog would rapidly degrade, compromising experimental reliability and yield.
- [1] Horner L, Schmitt R-E. STUDIEN ZUM VORGANG DER WASSERSTOFFÜBERTRAGUNG 611. Phosphorus and Sulfur and the Related Elements, 1982, 13(2), 189-211. View Source
- [2] Sulfonyl halide. Wikipedia, The Free Encyclopedia. View Source
